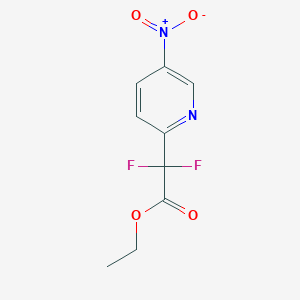

2-Pyridineacetic acid, alpha,alpha-difluoro-5-nitro-, ethyl ester

Descripción

This compound belongs to a class of pyridine-based esters widely studied for their applications in medicinal chemistry, agrochemicals, and material science. The difluoro group at the alpha position enhances metabolic stability and lipophilicity, while the nitro group introduces electron-withdrawing effects, influencing reactivity in substitution or reduction reactions .

Synthesis of such compounds typically involves nucleophilic substitution or esterification reactions. For example, ethyl pyridylacetates are synthesized via carbethoxylation of α-picoline (α-methylpyridine) using potassium amide as a base . Modifications like fluorination or nitration are achieved through halogenation or nitration reagents under controlled conditions .

Propiedades

IUPAC Name |

ethyl 2,2-difluoro-2-(5-nitropyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O4/c1-2-17-8(14)9(10,11)7-4-3-6(5-12-7)13(15)16/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZZLWWEEOHSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=C(C=C1)[N+](=O)[O-])(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256585 | |

| Record name | Ethyl α,α-difluoro-5-nitro-2-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503627-71-2 | |

| Record name | Ethyl α,α-difluoro-5-nitro-2-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503627-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl α,α-difluoro-5-nitro-2-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2-Pyridineacetic acid, alpha,alpha-difluoro-5-nitro-, ethyl ester is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological applications.

Chemical Structure and Synthesis

The chemical structure of 2-Pyridineacetic acid, alpha,alpha-difluoro-5-nitro-, ethyl ester can be represented as follows:

- Chemical Formula : C₉H₈F₂N₂O₄

- Molecular Weight : 236.17 g/mol

The synthesis of this compound typically involves the reaction of 2-pyridineacetic acid with difluorinated and nitro-substituted reagents. The introduction of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity.

Biological Activity

Research indicates that compounds containing pyridine and nitro groups exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize key findings related to the biological activity of 2-pyridineacetic acid derivatives.

Antimicrobial Activity

Studies have shown that derivatives of pyridineacetic acid possess significant antimicrobial properties. For instance, a study demonstrated that certain nitro-substituted pyridine derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to play a crucial role in this activity by interfering with bacterial DNA synthesis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Pyridineacetic acid derivative | E. coli | 32 µg/mL |

| 2-Pyridineacetic acid derivative | S. aureus | 16 µg/mL |

Anti-inflammatory Properties

The anti-inflammatory effects of pyridine derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. A specific study evaluated the effects of various pyridine derivatives on COX-1 and COX-2 activity, revealing that some compounds significantly reduced prostaglandin E2 production in inflammatory models.

Anticancer Activity

Research has indicated that certain nitro-substituted pyridine compounds exhibit cytotoxic effects against cancer cell lines. For example, a study evaluated the efficacy of various pyridine derivatives against human breast cancer cells (MCF-7), showing that specific modifications led to enhanced apoptosis in these cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of several pyridine derivatives against multi-drug resistant strains. The results highlighted that 2-pyridineacetic acid derivatives showed promise as novel antibacterial agents.

- Case Study on Cancer Cell Lines : Another investigation focused on the cytotoxic effects of modified pyridineacetic acids on colorectal cancer cell lines. The findings suggested that the incorporation of difluorinated groups significantly increased the potency against these cancer cells.

Comparación Con Compuestos Similares

5-Nitro vs. 5-Bromo or 5-Iodo Derivatives

- Target Compound: The 5-nitro group (-NO₂) is strongly electron-withdrawing, making the pyridine ring less reactive toward electrophilic substitution but more prone to reduction (e.g., conversion to an amine).

- Ethyl 2-(3-Amino-5-Bromo-2-Pyridyl)Acetate (CAS 1379312-86-3): The 5-bromo substituent (-Br) offers sites for cross-coupling reactions (e.g., Suzuki-Miyaura), while the 3-amino group (-NH₂) enhances nucleophilicity .

- Ethyl 2-(5-Iodopyridin-2-yl)Acetate (CAS 1402390-60-6): The 5-iodo group (-I) provides a heavy atom for crystallography studies and participates in Ullmann-type couplings .

Difluoroethyl Ester vs. Non-Fluorinated Esters

- Target Compound: The alpha,alpha-difluoroethyl ester increases resistance to esterase hydrolysis compared to non-fluorinated analogs like ethyl 2-pyridylacetate (CAS 2739-98-2). This property is advantageous in prodrug design .

- Methyl 2-Pyridylacetate (CAS 1658-42-0): The methyl ester lacks fluorination, leading to faster metabolic degradation and lower bioavailability .

Physicochemical Properties

Research Findings and Industrial Relevance

- Synthetic Challenges: Fluorination at the alpha position requires specialized reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, which are costly but essential for retaining stereochemical integrity .

- Regulatory Considerations : Fluorinated pyridine esters may fall under EPA scrutiny due to persistence in the environment, as seen with similar fluorinated substances (e.g., PFDA) .

- Safety Data : Related esters like ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]acetate require handling under ventilated conditions due to flammability (flash point 110°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.